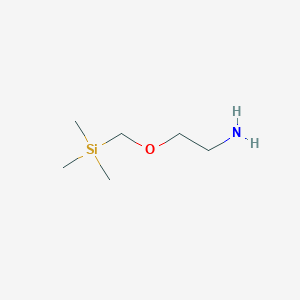
2-((Trimethylsilyl)methoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Trimethylsilyl)methoxy)ethan-1-amine is a silicon-based organic compound with the molecular formula C6H17NOSi. It is commonly used in organic synthesis, particularly in the formation of N-heterocycles. The compound is known for its ability to facilitate photomediated synthesis, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine typically involves the reaction of trimethylsilyl chloride with 2-(methoxy)ethan-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-((Trimethylsilyl)methoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
2-((Trimethylsilyl)methoxy)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of N-heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Trimethylsilyl)methoxy)ethan-1-amine involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets and pathways, facilitating the formation of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the amine group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of 2-((Trimethylsilyl)methoxy)ethan-1-amine.
2-(Trimethylsilyl)ethoxymethyl chloride: Another silicon-based compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl group and an amine group, which provides enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the formation of N-heterocycles and other complex molecules .
Propiedades
Fórmula molecular |
C6H17NOSi |
|---|---|
Peso molecular |
147.29 g/mol |
Nombre IUPAC |
2-(trimethylsilylmethoxy)ethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
Clave InChI |
LEMUJFKRXJOCBM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)COCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


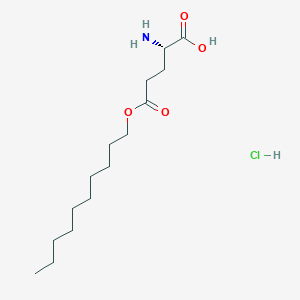
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)
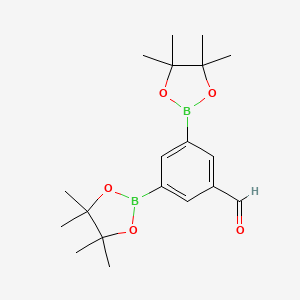

![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)
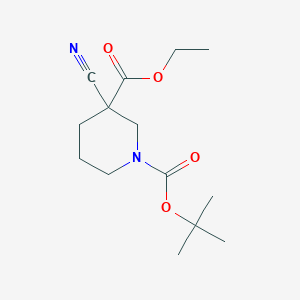
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B13354403.png)
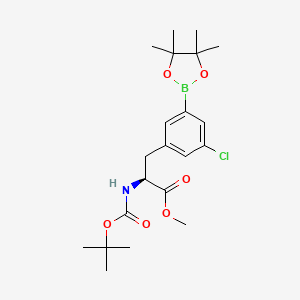
![(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 6-methoxy-1H-benzo[d]imidazole-2-sulfinate](/img/structure/B13354414.png)
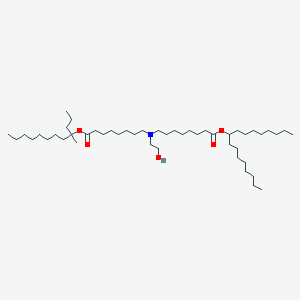
![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)
![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
